molecular formula C14H13F3N4O3 B069743 N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 167299-45-8

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Número de catálogo B069743
Número CAS: 167299-45-8
Peso molecular: 342.27 g/mol
Clave InChI: TYVVMGYBFDVNCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways involved in the survival and proliferation of cancer cells, as well as the activation of immune cells. By inhibiting BTK, TAK-659 blocks these signaling pathways and induces apoptosis (programmed cell death) in cancer cells, as well as modulating the immune response in autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for clinical development. It has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and improves its safety profile. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells, as well as the potential for drug-drug interactions with other medications.

Direcciones Futuras

Future research on TAK-659 could focus on optimizing its pharmacological properties, such as improving its potency and selectivity, as well as developing combination therapies with other targeted agents to overcome resistance mechanisms. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans, and to determine the optimal dosing regimen for different indications.

Métodos De Síntesis

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-trifluoromethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-amino-3-methyluracil in the presence of triethylamine to form the intermediate product, which is subsequently treated with acetic anhydride to form the final product, TAK-659.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease.

Propiedades

Número CAS

167299-45-8

Nombre del producto

N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Fórmula molecular

C14H13F3N4O3

Peso molecular

342.27 g/mol

Nombre IUPAC

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-2-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H13F3N4O3/c1-21-12(23)10(11(18)20-13(21)24)19-9(22)6-7-2-4-8(5-3-7)14(15,16)17/h2-5H,6,18H2,1H3,(H,19,22)(H,20,24)

Clave InChI

TYVVMGYBFDVNCK-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(NC1=O)N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F

SMILES canónico

CN1C(=O)C(=C(NC1=O)N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F

Sinónimos

Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.